molecular formula C14H16N4 B6195625 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine CAS No. 2680536-16-5

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine

Cat. No.: B6195625
CAS No.: 2680536-16-5
M. Wt: 240.3
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Description

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzodiazole Formation: The benzodiazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the pyrrole and benzodiazole rings through a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.

Chemical Reactions Analysis

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzodiazole or pyrrole rings. Common reagents include halogens and alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine can be compared with other benzodiazole derivatives, such as:

    1H-Benzimidazole: Known for its antifungal and antiparasitic activities.

    2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    1H-Pyrrole: A fundamental building block in organic chemistry with various biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2680536-16-5

Molecular Formula

C14H16N4

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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